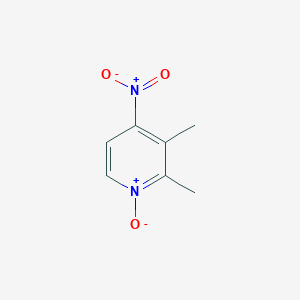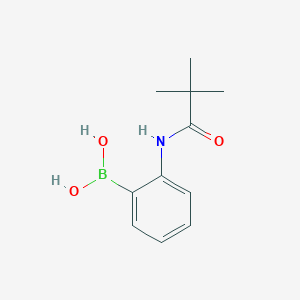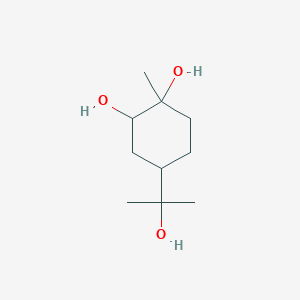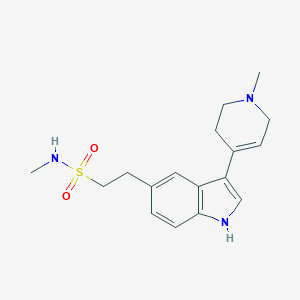
Bisphenol A-d6
Descripción general
Descripción
Bisphenol A-d6 (BPA-d6) is an important chemical compound that has been used in a variety of scientific research applications. BPA-d6 is a derivative of bisphenol A (BPA), a widely used industrial chemical found in many consumer products. BPA-d6 is a stable and non-toxic compound that has been used in a variety of applications, including medical research, environmental testing, and as a tracer in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Producción de plásticos de policarbonato y resinas epoxi
Bisphenol A (BPA) es un producto químico sintético ampliamente utilizado para sintetizar resinas epoxi y plásticos de policarbonato . Es abundante en el medio ambiente, es decir, en envases de alimentos, botellas de agua, papeles térmicos, juguetes, dispositivos médicos, etc., y se incorpora al suelo/agua mediante lixiviación .
Disrupción endocrina
El BPA es un potente disruptor endocrino y tiene el potencial de alterar varios mecanismos del cuerpo . Tiene acción antiandrogénica y efectos estrogénicos, lo que imparte muchos impactos negativos en la salud, especialmente en el sistema inmunitario, el proceso neuroendocrino y el mecanismo reproductivo .
Mutagenesis y carcinogénesis
El BPA también puede inducir la mutagénesis y la carcinogénesis, según las investigaciones científicas recientes . Se ha demostrado que aumenta la susceptibilidad al cáncer a dosis inferiores a la dosis de referencia oral establecida por la Agencia de Protección Ambiental para el BPA .
Impacto en las vías de señalización celular
El BPA puede inducir la proliferación, el crecimiento, la migración y la invasión en varios tipos de células, como las cervicales, las mamarias, las prostáticas, los trofoblastos humanos, las células madre mesenquimales, las ováricas, las pulmonares y las colorrectales, mediante la activación de vías de señalización, en particular JAK-STAT, PI3-AKT, MAPK y otras .
Adipogénesis y acumulación de lípidos
Al modular los PPAR, el BPA induce la adipogénesis, estimula la acumulación de lípidos en el tejido adiposo y el hígado, y perturba los niveles de citoquinas .
Exposición alimentaria y alteraciones de la salud
La presencia y las concentraciones de BPA en diferentes ambientes, fuentes de alimentos y los mecanismos básicos de la toxicidad inducida por BPA y las alteraciones de la salud han sido un foco de investigación . Se asocia con el cáncer, la disrupción hormonal, la inmunosupresión y la infertilidad
Mecanismo De Acción
Target of Action
Bisphenol A (BPA), including its deuterated form Bisphenol A-d6, is a synthetic chemical widely used in the production of polycarbonate plastics and epoxy resins . BPA is known to be an endocrine-disrupting chemical (EDC) and can interact with several targets in the body . Its primary targets are estrogen receptors, to which it can bind and exert estrogen-like effects . BPA also has anti-androgen action and can affect the immune system, neuroendocrine process, and reproductive mechanism .
Mode of Action
BPA’s mode of action is primarily through its ability to mimic the structure and function of the hormone estrogen . By binding to estrogen receptors, BPA can interfere with the normal functioning of the endocrine system . It can also bind to androgen receptors, affecting male reproductive function . Additionally, BPA can interact with other receptor systems, modulating transcription factors, and inducing epigenetic changes .
Biochemical Pathways
BPA can affect several biochemical pathways. It has been found to be associated with alterations in the DNA damage response (DDR) pathway, mitogen-activated protein kinase (MAPK) signaling cascades, and insulin-like growth factor-1 (IGF-1) networks . These pathways play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis . BPA’s interference with these pathways can lead to various health issues, including reproductive function alterations, abnormal growth patterns, and neurodevelopmental delay .
Pharmacokinetics
The pharmacokinetics of BPA, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in humans. In a study where deuterated BPA (d6-BPA) was dermally administered to subjects, detectable serum levels of total d6-BPA were observed at 1.4 hours after the start of dosing . The elimination half-lives of total d6-BPA and free d6-BPA were 17.9 ± 4.88 h and 14.8 ± 4.06 h, respectively . These findings suggest that BPA can be absorbed through the skin, distributed in the body, metabolized, and then excreted, with a longer apparent serum elimination half-life following dermal exposure compared to oral .
Result of Action
The molecular and cellular effects of BPA’s action are diverse and depend on the specific target and pathway involved. BPA can induce changes in cell growth and differentiation, disrupt normal hormonal function, and even trigger apoptosis . It has also been associated with various health conditions, including immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .
Action Environment
The action of BPA can be influenced by various environmental factors. BPA is abundant in the environment, particularly in food containers, water bottles, thermal papers, toys, medical devices, etc., and is incorporated into soil/water through leaching . The widespread use of BPA has resulted in the emergence of new pollutants in various environments, particularly concentrated in sewage sludge . Environmental exposure to BPA can occur through ingestion, inhalation, and skin absorption . The presence of BPA in the environment and its stability can influence its action, efficacy, and potential health effects .
Safety and Hazards
Direcciones Futuras
There is ongoing research into the health effects of Bisphenol A and its derivatives, including Bisphenol A-d6. Studies have linked Bisphenol A to a range of diseases, including diabetes mellitus, obesity, cardiovascular disease, and various types of cancer . Future research will likely continue to explore these links and the mechanisms by which Bisphenol A exerts its effects.
Análisis Bioquímico
Biochemical Properties
Bisphenol A-d6, like its parent compound Bisphenol A, interacts with various enzymes, proteins, and other biomolecules. It is known to influence the function of these biomolecules, altering biochemical reactions within the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
It is also important to consider the potential health risks associated with exposure to this compound, given its classification as an endocrine-disrupting compound .
Propiedades
IUPAC Name |
4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584370 | |
| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86588-58-1 | |
| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86588-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Bisphenol A-d6 used in the analysis of Bisphenol A levels in urine?
A1: this compound is a deuterated form of Bisphenol A, meaning it has a nearly identical chemical structure but with six deuterium atoms replacing six hydrogen atoms. This difference allows it to be distinguished from Bisphenol A during mass spectrometry analysis. []
- Correction for variations during sample preparation and analysis: The recovery of Bisphenol A from urine samples can vary due to factors like sample loss during extraction or variations in instrument sensitivity. Since this compound behaves similarly to Bisphenol A during these processes, by comparing the measured ratio of Bisphenol A to this compound, researchers can accurately correct for these variations and determine the true concentration of Bisphenol A in the original sample. []
- Improved accuracy and precision: Using an internal standard like this compound improves the accuracy and precision of the measurement, leading to more reliable and robust results. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
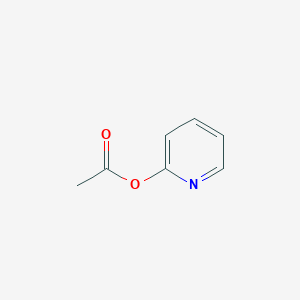
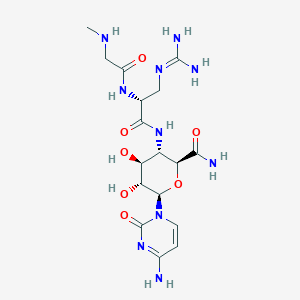
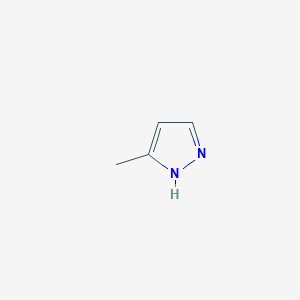


![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
